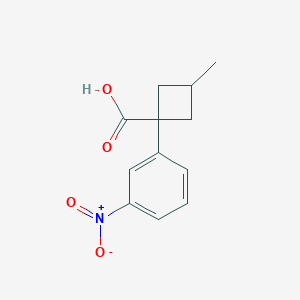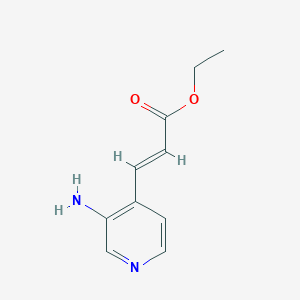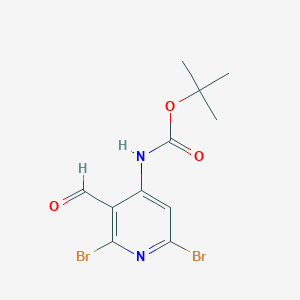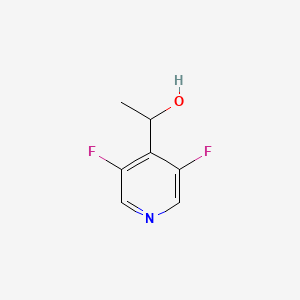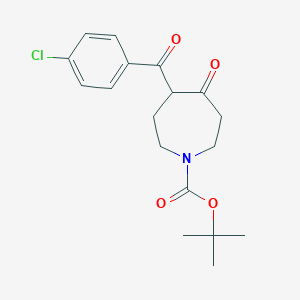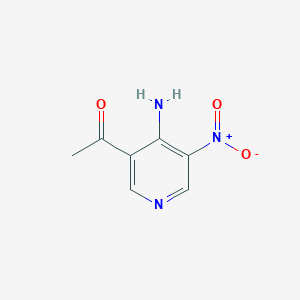
1-(4-Amino-5-nitropyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-5-nitropyridin-3-yl)ethanone is a chemical compound with the molecular formula C₇H₇N₃O₃ and a molecular weight of 181.15 g/mol . This compound is characterized by its pyridine ring substituted with amino and nitro groups, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(4-Amino-5-nitropyridin-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-aminopyridine followed by acetylation . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(4-Amino-5-nitropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Amino-5-nitropyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a building block for biologically active compounds.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-5-nitropyridin-3-yl)ethanone involves its interaction with specific molecular targets. The amino and nitro groups play crucial roles in its reactivity and interaction with biological molecules. These interactions can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
1-(4-Amino-5-nitropyridin-3-yl)ethanone can be compared with other similar compounds such as:
1-(3-Nitropyridin-4-yl)ethanone: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Another compound with an “amino-nitro-amino” arrangement, known for its heat-resistant properties.
These comparisons highlight the unique properties of this compound, particularly its specific substitution pattern and resulting chemical behavior.
Properties
Molecular Formula |
C7H7N3O3 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
1-(4-amino-5-nitropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H7N3O3/c1-4(11)5-2-9-3-6(7(5)8)10(12)13/h2-3H,1H3,(H2,8,9) |
InChI Key |
NYVCSLARYSOTBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=CC(=C1N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


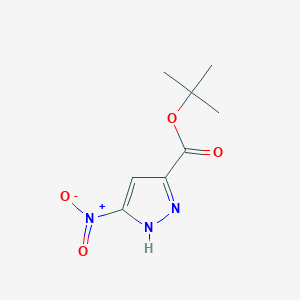
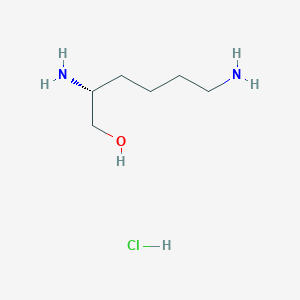
![2-Bromo-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13662734.png)
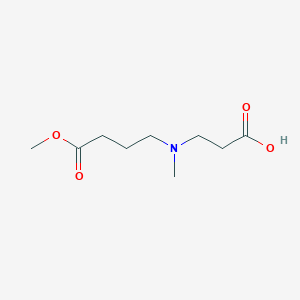
![1,3-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13662739.png)
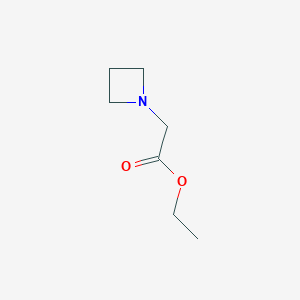
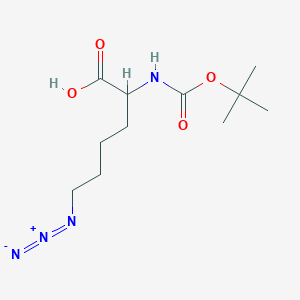
![3-Bromo-4,5-dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13662764.png)
![2-([1,1'-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B13662775.png)
